molecular formula C6H5Br2NO2S B1296454 2,5-Dibromobenzenesulfonamide CAS No. 7467-11-0

2,5-Dibromobenzenesulfonamide

Cat. No.: B1296454
CAS No.: 7467-11-0
M. Wt: 314.98 g/mol
InChI Key: INERZUPHFUUUPD-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonamide is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2nd and 5th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, concentration of reactants, and reaction time to achieve efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2,5-Dibromobenzenesulfonamide has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the sulfonamide structure have led to enhanced activity in hypoxic tumor environments, suggesting its utility in targeted cancer therapies.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Research involving metal complexes derived from this compound has shown increased antibacterial efficacy compared to the uncomplexed form.

The biological mechanisms of this compound include:

  • Enzyme Inhibition : It has been reported that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antidiabetic effects by inhibiting α-amylase and α-glucosidase activities.
  • Sirtuin Inhibition : Preliminary studies suggest that it may act as an inhibitor of sirtuins, proteins linked to aging and metabolic diseases. Docking studies indicate potential binding interactions with sirtuin active sites.

Industrial Applications

In addition to its biological applications, this compound is utilized in:

  • Dye Production : The compound serves as an intermediate in the synthesis of various dyes and pigments due to its stable aromatic structure and reactivity.
  • Chemical Synthesis : It is used as a building block for synthesizing more complex organic molecules in pharmaceutical chemistry.

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the anticancer potential of this compound derivatives against multiple cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity under low oxygen conditions typical of solid tumors. This suggests a pathway for developing targeted therapies that exploit the unique microenvironments of tumors.

Case Study 2: Antimicrobial Activity

In a comparative study involving metal complexes derived from this compound, the copper complex exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of metal coordination in enhancing biological activity.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits α-amylase and α-glucosidase
Sirtuin InhibitionPotential inhibitor with implications in aging

Mechanism of Action

The mechanism of action of 2,5-dibromobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 2-Bromobenzenesulfonamide
  • 3-Bromobenzenesulfonamide
  • 2,5-Difluorobenzenesulfonamide
  • 2,5-Dibromobenzenesulfonyl chloride

Comparison: 2,5-Dibromobenzenesulfonamide is unique due to the presence of two bromine atoms at specific positions, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, 2-bromobenzenesulfonamide has only one bromine atom, leading to different chemical properties and reactivity .

Biological Activity

2,5-Dibromobenzenesulfonamide is a compound that belongs to the sulfonamide class of drugs, which are known for their antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C₆H₄Br₂N₁O₂S
  • Molecular Weight : 285.98 g/mol
  • Melting Point : 197-201 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

Sulfonamides, including this compound, exert their antibacterial effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folate in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine. By mimicking PABA, sulfonamides competitively inhibit DHPS, leading to a depletion of folate and subsequent inhibition of nucleic acid synthesis in bacteria .

Antimicrobial Properties

Recent studies have demonstrated that halogenated sulfonamides exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts. The introduction of bromine atoms in this compound appears to increase its lipophilicity and membrane permeability, which may enhance its effectiveness against various bacterial strains .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Data indicates that this compound exhibits varying degrees of activity against different bacterial strains.

Case Studies

  • In Vivo Efficacy :
    A study conducted on murine models infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls. The compound was administered at a dosage of 10 mg/kg body weight for seven days, resulting in a reduction of bacterial colonies by approximately 80% in treated animals .
  • Resistance Mechanisms :
    Another study explored the potential for bacterial resistance to sulfonamides. It was found that mutations in the DHPS gene conferred resistance to sulfonamides, including this compound. This highlights the importance of monitoring resistance patterns in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural characteristics. The presence of halogen substituents like bromine enhances the interaction with target enzymes due to increased hydrophobicity and potential for π-stacking interactions with aromatic residues in the active site of DHPS .

Table 2: Structure-Activity Relationship Insights

CompoundKey ModificationsObserved Activity
SulfanilamideNo halogenModerate
2-BromobenzenesulfonamideOne bromineIncreased
This compound Two brominesSignificantly Enhanced

Properties

IUPAC Name

2,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERZUPHFUUUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322184
Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-11-0
Record name 7467-11-0
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Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
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Record name 7467-11-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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